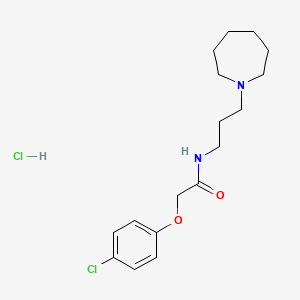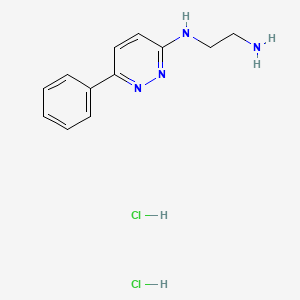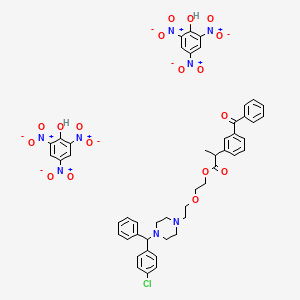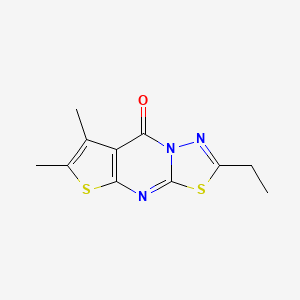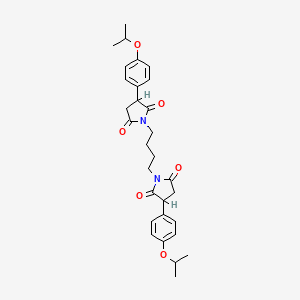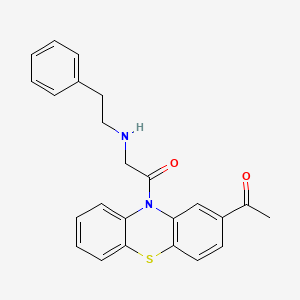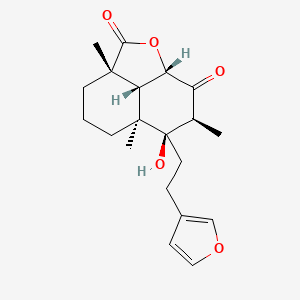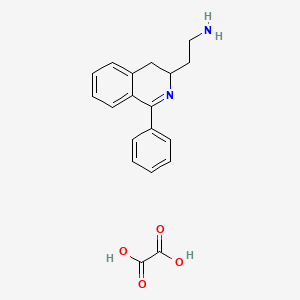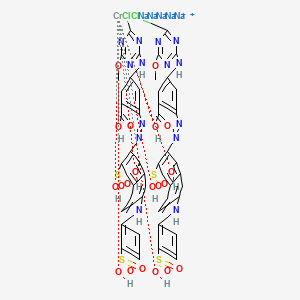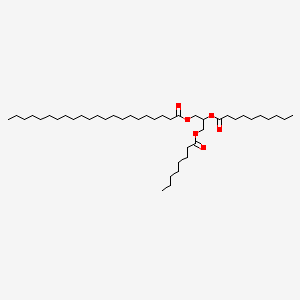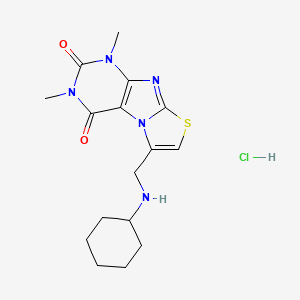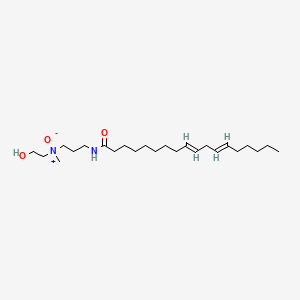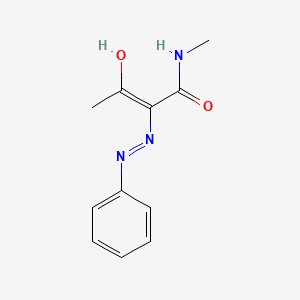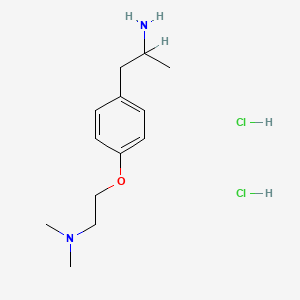
4-(2-(Dimethylamino)ethoxy)-alpha-methylbenzeneethanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(Dimethylamino)ethoxy)-alpha-methylbenzeneethanamine dihydrochloride is an organic compound with a complex structure. It is known for its polyfunctional nature, having a tertiary amine, ether, and hydroxyl functionality. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Dimethylamino)ethoxy)-alpha-methylbenzeneethanamine dihydrochloride involves multiple steps. One common method includes the reaction of dimethylamine with ethylene oxide to produce dimethylaminoethoxyethanol . This intermediate is then further reacted with other reagents to form the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions under controlled conditions. The process may include the use of specialized equipment to ensure the purity and yield of the final product. The reaction conditions often involve elevated temperatures and pressures to facilitate the desired chemical transformations.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(Dimethylamino)ethoxy)-alpha-methylbenzeneethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce corresponding ketones or aldehydes, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
4-(2-(Dimethylamino)ethoxy)-alpha-methylbenzeneethanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(2-(Dimethylamino)ethoxy)-alpha-methylbenzeneethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. It acts as a weak base due to its tertiary amine group, which can accept protons. This property allows it to interact with various biological molecules and potentially modulate their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: This compound shares a similar structure but lacks the alpha-methylbenzeneethanamine moiety.
4-(2-(Dimethylamino)ethoxy)benzohydrazide: Another related compound with similar functional groups but different overall structure.
Uniqueness
4-(2-(Dimethylamino)ethoxy)-alpha-methylbenzeneethanamine dihydrochloride is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for various scientific and industrial applications.
Propriétés
Numéro CAS |
126002-17-3 |
|---|---|
Formule moléculaire |
C13H24Cl2N2O |
Poids moléculaire |
295.2 g/mol |
Nom IUPAC |
1-[4-[2-(dimethylamino)ethoxy]phenyl]propan-2-amine;dihydrochloride |
InChI |
InChI=1S/C13H22N2O.2ClH/c1-11(14)10-12-4-6-13(7-5-12)16-9-8-15(2)3;;/h4-7,11H,8-10,14H2,1-3H3;2*1H |
Clé InChI |
GZJPSTFCFNIJCD-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=C(C=C1)OCCN(C)C)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


